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Compound of Interest

8-Chloroisoquinoline-5-carboxylic
Compound Name:

acid
CAS No.: 945470-53-1
Cat. No.: B2562672

Get Quote

\ J

CAS Registry Number: 945470-53-1 Molecular Formula: C10HsCINO2 Molecular Weight:
207.61 g/mol [1]

Executive Summary

8-Chloroisoquinoline-5-carboxylic acid represents a high-value "orthogonal” scaffold in
medicinal chemistry.[1] Its value lies in the simultaneous presence of three distinct reactivity
handles: the C5-carboxylic acid (for solubility/linker attachment), the C8-chlorine (a handle for
cross-coupling), and the isoquinoline nitrogen (a basic center for salt formation or directing
group chemistry).[1][2]

This guide synthesizes the reactivity patterns of this specific isomer, distinguishing it from its
more common analogs (e.g., 5-chloro-8-carboxylic acid).[1][2] It provides a roadmap for
researchers to selectively manipulate the molecule without causing scaffold degradation.[1][2]
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Structural & Electronic Analysis
The Isoquinoline Numbering System

To ensure precise regiochemical control, the numbering system must be strictly followed:
e Position 2: Nitrogen atom (Basic, pKa ~5.4).[1][2]
o Position 5: Carboxylic acid attachment (Para to the C8 position).[1][2]

» Position 8: Chlorine attachment (Peri to the C1 position).[1][2]

Electronic Reactivity Map

The molecule is an electron-deficient heteroaromatic system.[1]

e C5-COOH: The carboxylic acid exerts a strong electron-withdrawing effect (-1, -M) on the
benzene ring, deactivating it toward electrophilic aromatic substitution (SEAr).[1][2]

e CB8-CI: The chlorine atom is located at the 8-position.[1] While typically inert in standard
benzenoid systems, the fused pyridine ring pulls electron density, making the C8-Cl bond
slightly more susceptible to oxidative addition by Palladium(0) than a standard
chlorobenzene, though less reactive than a C1-Cl or C3-Cl.[1][2]

o C1 Position: The carbon adjacent to the nitrogen (C1) is the most electron-deficient site.[1][2]
It is susceptible to nucleophilic attack (e.g., Chichibabin reaction) or lithiation if the carboxylic
acid is protected.[1][2]

Synthesis & Preparation

While often purchased as a building block, the industrial synthesis typically proceeds via the
oxidation of 8-chloro-5-methylisoquinoline.[1]

Core Synthesis Protocol (Oxidative Route)

Reaction:

Reagents:

or
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(Pinnick conditions) Solvent: Pyridine/Water or t-BuOH/H20[1]

Dissolution: Dissolve 8-chloro-5-methylisoquinoline (1.0 eq) in a 1:1 mixture of pyridine and
water.

Oxidation: Add

(4.0 eq) portion-wise at 60°C. The reaction is exothermic; monitor temperature.

Reflux: Heat to 95°C for 4 hours.
Workup: Filter the MnO2 precipitate while hot. Acidify the filtrate with HCI to pH 3—4.[1][2]
Isolation: The product precipitates as a white/off-white solid.[1][2] Filter and dry.[1][2][3][4]

Reactivity Profile: The Core Workflows

This section details the three primary "Vectors of Functionalization."

Vector A: Carboxylic Acid Modifications (C5)

The C5-COOH is the most reactive handle under mild conditions.[1][2] It can be derivatized
without affecting the C8-Cl bond.[1]

Amide Coupling: Standard HATU or T3P conditions work excellently.[1][2] Avoid acid
chlorides (SOCI2) if high temperatures are required, as the isoquinoline ring can undergo
chlorination at C1 under vigorous conditions.[1][2]

Esterification: Fischer esterification (MeOH/H2S04) is efficient.[1][2]

Vector B: C8-Chlorine Activation (Cross-Coupling)

The C8-Cl bond is a "latent" handle.[1] It requires transition metal catalysis to react.[1][2]
e Suzuki-Miyaura: Works well with aryl boronic acids.[1][5]
o Catalyst:

or
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+ XPhos.[1][2]

o Base:

or
(Anhydrous conditions preferred to prevent protodehalogenation).[1][2]

e Buchwald-Hartwig: Amination at C8 is challenging due to steric hindrance from the peri-C1
proton.[1] Use bulky ligands (e.g., BrettPhos) and high temperatures (100°C+).[1][2]

Vector C: Isoquinoline Ring Functionalization

» N-Oxidation: Treatment with m-CPBA yields the N-oxide, which activates the C1 position for
subsequent chlorination (

) or cyanation (TMSCN).[1][2]
» Reduction: Selective reduction of the pyridine ring to tetrahydroisoquinoline is possible with
in acetic acid, but this will drastically change the electronics of the C8-Cl bond.[1][2]

Visualizing the Reaction Network

The following diagram maps the divergent synthesis pathways available from the parent
scaffold.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
http://jnas.nbuv.gov.ua/j-pdf/jofkh_2023_21_4_4.pdf
https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
http://jnas.nbuv.gov.ua/j-pdf/jofkh_2023_21_4_4.pdf
https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
http://jnas.nbuv.gov.ua/j-pdf/jofkh_2023_21_4_4.pdf
https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
http://jnas.nbuv.gov.ua/j-pdf/jofkh_2023_21_4_4.pdf
https://scispace.com/pdf/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2besv6qvt1.pdf
http://jnas.nbuv.gov.ua/j-pdf/jofkh_2023_21_4_4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2562672?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C5-Amide
(Linker Attachment)
HATU, R-NH2

C5-Ester

MeOH, H2504 (Protection)

Pd(dppf)CI2, Ar-B(OH)2 8-Aryl Derivative
(Biaryl Scaffold)
Pd-BrettPhos, R-NH2

8-Chloroisoquinoline-
5-carboxylic acid
(Core)

m-CPBA h 8-Amino Derivative
(Kinase Inhibitor)

N-Oxide POCI3 1,8-Dichloro
(C1 Activation) Derivative

Click to download full resolution via product page

Caption: Divergent functionalization pathways. Green paths utilize the acid; Red paths utilize
the chloride; Yellow paths modify the heterocycle.[1][2]

Detailed Experimental Protocols
Protocol 1: Selective Suzuki Coupling at C8

Targeting the C8-Cl without affecting the C5-COOH (if protected as ester).[1]

Rationale: The C8 position is sterically crowded (peri-hydrogens).[1][2] High-activity catalysts
are required.[1]

¢ Setup: In a glovebox or under Argon, charge a microwave vial with:

[¢]

Methyl 8-chloroisoquinoline-5-carboxylate (1.0 eq)[1][6]

o

Aryl Boronic Acid (1.2 eq)[1][2]

[¢]

(0.05 eq)[1][2]

[¢]

(2.0 eq)[1][2]
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

Reaction: Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).

Workup: Dilute with EtOAc, wash with brine. Dry over

[1][2]

Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

o Note: If the free acid is used, the product will stay in the aqueous layer during basic
workup.[1][2] Acidify to pH 4 to extract.

Protocol 2: Amide Coupling at C5

Standard derivatization for SAR studies.[1]

Activation: Dissolve 8-chloroisoquinoline-5-carboxylic acid (1.0 eq) in DMF (0.1 M).

Base: Add DIPEA (3.0 eq).[1][2]

Coupling Agent: Add HATU (1.1 eq).[1][2] Stir for 5 mins to form the active ester.

Amine Addition: Add the primary/secondary amine (1.1 eq).

Completion: Stir at RT for 2 hours. Monitor by LCMS.[1][2][7]

Quench: Pour into water. If solid precipitates, filter.[1][2] If oil, extract with DCM.[1][2]

Troubleshooting & Critical Parameters
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Issue Probable Cause Solution

Use anhydrous conditions (

_ _ Protodehalogenation (Cl
Low Yield in Suzuki

replaced by H) /Dioxane) instead of aqueous
base.
Switch to
No Reaction at C8 Oxidative addition failure

+ XPhos or SPhos (electron-
rich bulky ligands).[1][2]

Use of Use oxalyl chloride/DMF
C1-Chlorination (catalytic) at 0°C or switch to
for acid activation HATU.[1][2]
- Zwitterionic nature of the Use DMF or DMSO.[1] Do not
Solubility ] )
amino-acid core use ether/hexanes.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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